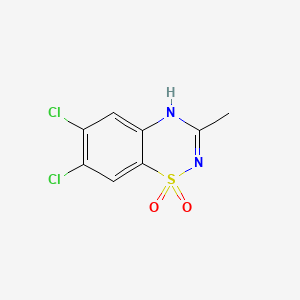

2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide

Overview

Description

The compound "2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide" is a derivative of the benzothiadiazine class, which includes various biologically active molecules. These compounds have been extensively studied due to their potential pharmacological properties, such as the ability to modulate potassium channels and AMPA receptors, which are critical in physiological processes like insulin secretion and cognitive functions .

Synthesis Analysis

The synthesis of benzothiadiazine derivatives often involves the introduction of substituents at specific positions on the heterocyclic ring to enhance biological activity. For instance, the presence of alkylamino side chains and halogen atoms at the 6 and 7 positions can significantly affect the potency and selectivity of these compounds . Synthesis methods include [2+2] cycloaddition reactions, ring contraction, and cyclization

Scientific Research Applications

Analytical and Purification Techniques

- Purification and Identification: Hydrochlorothiazide, a derivative of 2H-1,2,4-Benzothiadiazine, was analyzed for impurities, leading to the development of selective and sensitive high-pressure liquid chromatography methods. A specific impurity was identified using various analytical techniques, enhancing our understanding of the substance's purity and composition (Fang et al., 2001).

Structural and Chemical Studies

- Crystal Structure Analysis: Studies on benzothiadiazine derivatives have determined their crystal structures using X-ray data, providing insights into their planar configurations and bonding properties, crucial for understanding their chemical behavior (Bombieri et al., 1990).

- Transformation of Substituents: Research on the transformation of substituents on the aromatic carbocycle of 2H-1,2,3-Benzothiadiazine 1,1-dioxides has been conducted. This involves nucleophilic substitution and demethylation reactions, contributing to the development of versatile functional groups for use in organic and medicinal chemistry (Gyűjtő et al., 2020).

Pharmacological and Biomedical Applications

- Allosteric Modulators of Receptors: Benzothiadiazine derivatives have been synthesized and evaluated for their activity as allosteric modulators, which could have implications in treating neurological disorders. These studies assess the impact of different substituents on their modulatory properties (Braghiroli et al., 2002).

- Cognitive Enhancement: Some derivatives have shown potential as cognitive enhancers, particularly in their interaction with AMPA receptors. This research is significant for the development of treatments for neurological conditions like Alzheimer's disease (Francotte et al., 2010).

Mass Spectrometry and Fragmentation Patterns

- Mass Spectrometric Analysis: The mass spectrometric fragmentation patterns of derivatives of 2H-1,2,4-benzothiadiazine 1,1-dioxides have been studied, providing essential insights into their structural properties and aiding in the identification and analysis of these compounds (Kirkien-Rzeszotarski et al., 1975).

Tissue Selectivity in Pharmacology

- Potassium Channel Activation: Research into the nature of substituents in benzothiadiazine dioxides has highlighted their role in potassium channel activation, offering insights into their selectivity for different tissues. This is critical for designing drugs with specific target profiles (Boverie et al., 2005).

Future Directions

properties

IUPAC Name |

6,7-dichloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O2S/c1-4-11-7-2-5(9)6(10)3-8(7)15(13,14)12-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMWRGDFOPSHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189923 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

CAS RN |

364-96-5 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.